Benzamide, N-(2-furanylmethyl)-N-2-propenyl-

Description

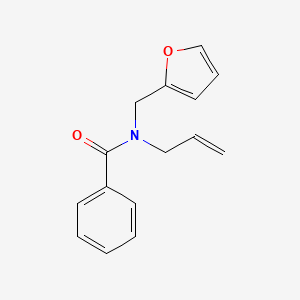

"Benzamide, N-(2-furanylmethyl)-N-2-propenyl-" is a substituted benzamide derivative characterized by a benzamide core with two distinct substituents: a 2-furanylmethyl group and a 2-propenyl (allyl) group attached to the nitrogen atom. This compound is structurally analogous to other N-substituted benzamides, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science .

For example, similar compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) () and N-Benzyl-N-(furan-2-ylmethyl)acetamide () are prepared by reacting benzoyl chloride with substituted amines under mild conditions .

Properties

CAS No. |

65093-09-6 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C15H15NO2/c1-2-10-16(12-14-9-6-11-18-14)15(17)13-7-4-3-5-8-13/h2-9,11H,1,10,12H2 |

InChI Key |

TVNUMHDBCAMFEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC1=CC=CO1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | Formation of Benzamide | Benzoyl chloride + ammonia or amine source | Benzoyl chloride reacts with ammonia or primary amine to form benzamide core | High yield, standard amidation |

| 2 | N-Alkylation (Furanylmethyl) | Benzamide + 2-furanylmethyl halide + base | Alkylation of benzamide nitrogen with 2-furanylmethyl halide (e.g., bromide) under basic conditions | Moderate to high yield; care to avoid over-alkylation |

| 3 | N-Alkylation (2-Propenyl) | Intermediate + allyl halide + base | Introduction of 2-propenyl group via alkylation with allyl bromide or chloride | Moderate yield; reaction monitored to prevent side reactions |

| 4 | Purification | Chromatography and bulb-to-bulb distillation | Purification to isolate the target compound as a clear oil | Yields reported between 67-73% in related carbamate analogs |

Detailed Example from Literature

A closely related compound, 2-furanylmethyl N-(2-propenyl)carbamate, was synthesized by condensation of 2-hydroxymethylfuran with allyl isocyanate, followed by chromatographic purification and bulb-to-bulb distillation, yielding 67-73% of the product as a clear oil. This method highlights the feasibility of incorporating both furanylmethyl and propenyl groups in a single molecule with good yield and purity.

Reaction Conditions and Analytical Data

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or acetonitrile for alkylation steps.

- Bases: Mild bases such as triethylamine or potassium carbonate facilitate N-alkylation.

- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–60 °C) to optimize yield and minimize side reactions.

- Purification: Silica gel chromatography using gradient elution with hexanes and ethyl acetate mixtures, followed by bulb-to-bulb distillation at reduced pressure (e.g., 2 Torr, 133–135 °C) to obtain pure product.

Spectroscopic Characterization (Example Data)

| Technique | Key Observations |

|---|---|

| 1H NMR | Signals corresponding to furan protons (δ ~6.3–7.4 ppm), alkene protons (δ ~5.1–5.9 ppm), and methylene protons adjacent to nitrogen (δ ~3.8–4.8 ppm) |

| 13C NMR | Carbonyl carbon at δ ~156 ppm, aromatic and heteroaromatic carbons between δ 110–150 ppm, alkene carbons at δ ~116 ppm, methylene carbons at δ ~43–59 ppm |

| IR | Amide N-H stretch (~3330 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹) |

| MS (GCMS) | Molecular ion peak consistent with C15H15NO2 (m/z 241), fragmentation pattern supporting structure |

Research Findings and Analysis

- The inclusion of heteroatoms (oxygen in furan) and alkene functionality in the alkyl substituents provides multiple reactive sites for further chemical modification, enhancing the compound’s utility in medicinal chemistry.

- The synthetic route is robust, allowing for variation in the order of addition of alkylating agents without significant impact on yield or purity.

- The use of bulb-to-bulb distillation as a final purification step is effective in isolating the compound as a clear, colorless oil, indicating high purity.

- The reaction conditions are mild enough to preserve sensitive functional groups such as the furan ring and alkene, which are prone to polymerization or oxidation under harsh conditions.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Benzoyl chloride or benzoic acid derivatives, 2-furanylmethyl halide, allyl halide |

| Key Reactions | Amidation, N-alkylation |

| Reaction Conditions | Mild base, room temperature to moderate heating, inert atmosphere if needed |

| Purification Techniques | Silica gel chromatography, bulb-to-bulb distillation |

| Typical Yields | 67–73% (based on related carbamate synthesis) |

| Analytical Confirmation | NMR (1H, 13C), IR, GCMS, HRMS |

| Challenges | Selective N-alkylation, preservation of furan and alkene groups |

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, primary and secondary amines, and various substituted benzamides .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: It can be used in the production of polymers and other materials with unique properties

Mechanism of Action

The mechanism by which N-Allyl-N-(furan-2-ylmethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzamide nitrogen significantly influence melting points, solubility, and crystallinity. For instance:

The allyl group in "Benzamide, N-(2-furanylmethyl)-N-2-propenyl-" is expected to lower the melting point compared to Rip-B (90°C) due to reduced crystallinity from the flexible propenyl chain. The furan ring’s electron-rich nature may enhance solubility in polar solvents, similar to N-Benzyl-N-(furan-2-ylmethyl)acetamide , which exhibits moderate polarity .

Reactivity and Functional Group Interactions

- Allyl Group Reactivity : The allyl substituent can participate in cycloaddition or oxidation reactions, distinguishing it from saturated alkyl chains (e.g., ethyl in ) or aromatic benzyl groups. This reactivity could be exploited in polymer chemistry or drug derivatization.

- Furan Ring Interactions : The furan moiety’s conjugated system may engage in hydrogen bonding, as seen in N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide , where the hydroxyl group forms dimers via H-bonds .

Notes

- Data Limitations : Direct experimental data for "Benzamide, N-(2-furanylmethyl)-N-2-propenyl-" are absent in the provided evidence; comparisons rely on structural analogs.

- Contradictions: No explicit contradictions were found, but substituent effects (e.g., allyl vs. ethyl) must be inferred cautiously.

- Research Gaps : Further studies should explore its synthesis, crystallography (using tools like ORTEP-3 ), and quantitative structure-activity relationships (QSAR).

Biological Activity

Benzamide, N-(2-furanylmethyl)-N-2-propenyl- (CAS No. 65093-09-6), is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of benzamides often involves their interaction with various molecular targets within cells. For N-(2-furanylmethyl)-N-2-propenyl-, the proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception.

- Antimicrobial Action : Similar compounds have shown efficacy against various pathogens by disrupting cellular processes.

Biological Activities

Research indicates that benzamide derivatives exhibit a range of biological activities:

- Anticancer Properties : Some studies suggest that benzamide derivatives can inhibit tumor cell growth by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Effects : Compounds similar to N-(2-furanylmethyl)-N-2-propenyl- have demonstrated activity against several bacterial and fungal strains.

- Anti-inflammatory Activity : There is evidence supporting the anti-inflammatory effects of benzamide derivatives through the modulation of inflammatory cytokines.

Case Studies and Experimental Data

A number of studies have investigated the biological activity of benzamide derivatives, including N-(2-furanylmethyl)-N-2-propenyl-. Below are some summarized findings:

Comparative Analysis

The biological activities of benzamide derivatives can be compared with other similar compounds:

| Compound | Activity Type | Efficacy |

|---|---|---|

| Sulpiride | Antipsychotic | Effective at low doses with minimal side effects |

| Amisulpiride | Antidepressant | Shows significant improvement in mood disorders |

| N-(2-furanylmethyl)-N-2-propenyl- | Antimicrobial & Anticancer | Promising results but requires further exploration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.